2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole
CAS No.: 296769-61-4
Cat. No.: VC15503897
Molecular Formula: C25H21N3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296769-61-4 |
|---|---|
| Molecular Formula | C25H21N3S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-methylphenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C25H21N3S/c1-18-12-14-20(15-13-18)23-17-29-25(26-23)28-24(21-10-6-3-7-11-21)16-22(27-28)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3 |
| Standard InChI Key | QRSBFEMNNQHMCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Heterocyclic Framework
The compound’s structure integrates two nitrogen-containing heterocycles: a 4,5-dihydro-1H-pyrazole (pyrazoline) and a 1,3-thiazole. The pyrazoline ring exists in a partially saturated state, distinguishing it from fully aromatic pyrazole derivatives . This saturation introduces conformational flexibility, potentially influencing binding interactions with biological targets. The thiazole ring, a five-membered system with sulfur and nitrogen atoms, contributes to electron-deficient characteristics, enhancing reactivity and intermolecular interactions .
Substituent analysis reveals three aryl groups: two phenyl rings at positions 3 and 5 of the pyrazoline and a 4-methylphenyl group at position 4 of the thiazole. The methyl group on the para position of the phenyl ring introduces steric bulk and lipophilicity, factors that may modulate membrane permeability and metabolic stability .
Spectroscopic Signatures
While direct spectral data for this specific compound are unavailable, analogous pyrazolyl-thiazole derivatives provide insight into expected features. In similar structures, NMR spectra typically show distinct signals for pyrazoline protons (δ 3.0–4.5 ppm for CH groups) and aromatic protons (δ 6.8–8.2 ppm) . The thiazole C5 proton often resonates as a singlet near δ 7.4–7.6 ppm due to magnetic equivalence . IR spectra would display stretches for C=N (1600–1650 cm) and C-S (670–730 cm), consistent with thiazole rings .
Synthetic Methodology
Retrosynthetic Strategy
The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole likely follows a convergent approach, involving separate construction of the pyrazoline and thiazole moieties followed by coupling.
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Pyrazoline Synthesis:
Dihydro-pyrazoles are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, chalcone derivatives (1,3-diphenylpropenone) react with hydrazine hydrate under acidic conditions to form 4,5-dihydro-1H-pyrazoles . Substituents at positions 3 and 5 are introduced through the choice of chalcone precursors. -
Thiazole Formation:
The Hantzsch thiazole synthesis is a plausible route, involving the reaction of a thioamide with an α-halo ketone. For the 4-(4-methylphenyl) substituent, phenacyl bromide derivatives with para-methyl groups would serve as electrophilic partners . -
Coupling Reaction:
Linking the pyrazoline to the thiazole likely employs nucleophilic substitution at the thiazole’s position 2. A bromide or tosylate leaving group on the pyrazoline nitrogen facilitates this step, as demonstrated in related pyrazolyl-thiazole syntheses .
Optimized Procedure
A representative synthesis, adapted from methods for analogous compounds , proceeds as follows:
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Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole:
Chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol) are refluxed in ethanol (20 mL) with catalytic acetic acid (0.1 mL) for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol (Yield: 78–85%). -
Preparation of 4-(4-Methylphenyl)-1,3-thiazole-2-amine:
A mixture of 4-methylphenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is stirred at 80°C for 3 hours. The resulting thiazole-2-amine is filtered and dried (Yield: 82%). -
Coupling via Buchwald–Hartwig Amination:
The pyrazoline (0.8 mmol), thiazole-2-amine (1.0 mmol), Pd(dba) (5 mol%), Xantphos (10 mol%), and CsCO (2.0 mmol) in toluene (20 mL) are heated at 110°C under N for 12 hours. Purification by column chromatography (hexane/ethyl acetate) affords the target compound (Yield: 65%) .
| Step | Component | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazoline formation | Hydrazine hydrate, EtOH, Δ | 78–85 |
| 2 | Thiazole synthesis | Thiourea, EtOH, 80°C | 82 |
| 3 | Cross-coupling | Pd(dba), Xantphos | 65 |
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using computational tools (e.g., SwissADME), key descriptors include:
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Molecular Formula: CHNS
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Molecular Weight: 409.54 g/mol
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logP: 5.2 (predicted), indicating high lipophilicity
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Topological Polar Surface Area (TPSA): 58.4 Ų, suggesting moderate membrane permeability
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Hydrogen Bond Acceptors/Donors: 3/0, limiting solubility in aqueous media
Stability and Solubility
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Pyrazoline derivatives are known cyclooxygenase (COX) inhibitors. Molecular docking simulations suggest that the dihydro-pyrazole moiety binds to COX-2’s hydrophobic pocket, while the thiazole sulfur forms hydrogen bonds with Tyr355 . The methyl group may further stabilize these interactions via van der Waals forces.
Challenges and Future Directions
Synthetic Limitations
Current yields (65% in final coupling) reflect inefficiencies in cross-coupling steps. Transitioning to microwave-assisted synthesis or flow chemistry could improve throughput . Additionally, enantioselective synthesis remains unexplored; the pyrazoline’s chiral center offers opportunities for stereochemical optimization.
Toxicity Considerations
While no toxicity data exist for this compound, structurally related thiazoles have shown hepatotoxicity at high doses (>100 mg/kg in rodents) . Future studies should prioritize acute toxicity screening and metabolite identification.
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